molecular formula C29H24N4O10 B412349 Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate

Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate

Cat. No.: B412349
M. Wt: 588.5g/mol
InChI Key: QZQCJACLQVFPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5520~2,6~0~8,12~]tetradec-13-ene-13-carboxylate involves multiple steps, including the formation of the indole core and subsequent functionalizationReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of nitro groups to amino groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H24N4O10

Molecular Weight

588.5g/mol

IUPAC Name

ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate

InChI

InChI=1S/C29H24N4O10/c1-4-43-28(38)21-13(2)18-19-22(26(36)30(24(19)34)14-9-5-7-11-16(14)32(39)40)29(21,3)23-20(18)25(35)31(27(23)37)15-10-6-8-12-17(15)33(41)42/h5-12,18-20,22-23H,4H2,1-3H3

InChI Key

QZQCJACLQVFPCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-])C)C(=O)N(C3=O)C6=CC=CC=C6[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(C2C3C(C1(C4C2C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-])C)C(=O)N(C3=O)C6=CC=CC=C6[N+](=O)[O-])C

Origin of Product

United States

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